
3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their significant biological and pharmacological activities, making them a subject of extensive research in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and indole groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted indole compounds .
Scientific Research Applications
3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation in cancer cells or disruption of viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
What sets 3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of amino, methyl, and tricarbonitrile groups allows for a wide range of chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C17H13N5 |
|---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
(2Z,4E)-3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile |
InChI |
InChI=1S/C17H13N5/c1-12(15(21)8-17(9-18,10-19)11-20)6-13-2-3-16-14(7-13)4-5-22-16/h2-8,22H,21H2,1H3/b12-6+,15-8- |
InChI Key |
NHZOLXWSGFWJAA-KHIIMNEHSA-N |
Isomeric SMILES |
C/C(=C\C1=CC2=C(C=C1)NC=C2)/C(=C/C(C#N)(C#N)C#N)/N |
Canonical SMILES |
CC(=CC1=CC2=C(C=C1)NC=C2)C(=CC(C#N)(C#N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11840804.png)

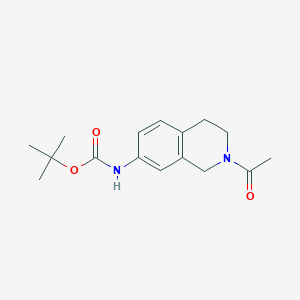
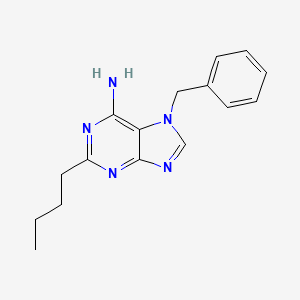
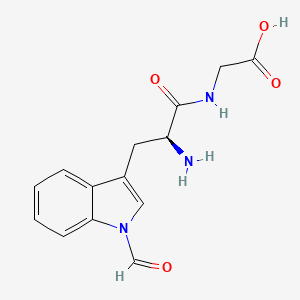

![[(1-amino-2-quinolin-8-yloxyethylidene)amino] (E)-but-2-enoate](/img/structure/B11840821.png)
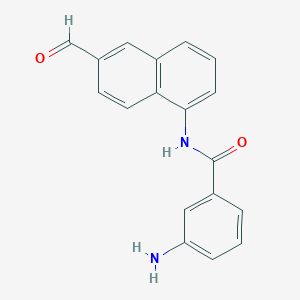

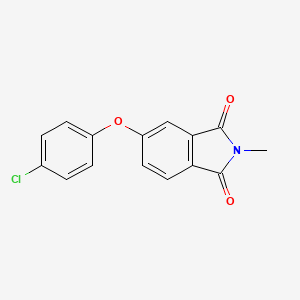
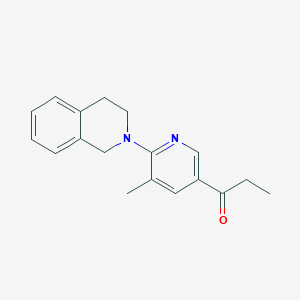

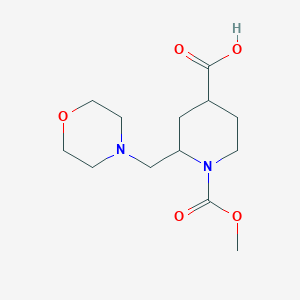
![3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one](/img/structure/B11840873.png)
